methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride
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Overview
Description
Methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride is a chemical compound with the molecular formula C7H11NO2·HCl It is a derivative of cyclopentene, featuring an amino group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride typically involves the following steps:
Cyclopentene Derivative Formation: Starting with cyclopentene, the compound undergoes a series of reactions to introduce the amino and carboxylate ester groups.
Esterification: The carboxylate ester group is introduced via esterification reactions, typically using methanol and an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in stages, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for consistent production rates and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentene derivatives.
Scientific Research Applications
Methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: The compound can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride: A structural isomer with different positioning of the amino group.
Cyclopentene derivatives: Compounds with similar cyclopentene backbones but different functional groups.
Uniqueness
Methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride is unique due to its specific arrangement of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1379349-11-7 |
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Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
methyl 3-aminocyclopentene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h4,6H,2-3,8H2,1H3;1H |
InChI Key |
OSMLLUXYJGNDEU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(CC1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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